molecular formula C6H4BrN3S B1450114 5-Bromoisothiazolo[3,4-b]pyridin-3-amine CAS No. 1823368-22-4

5-Bromoisothiazolo[3,4-b]pyridin-3-amine

Cat. No.: B1450114
CAS No.: 1823368-22-4
M. Wt: 230.09 g/mol
InChI Key: MWJZKJHJNGWRNK-UHFFFAOYSA-N
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Description

5-Bromoisothiazolo[3,4-b]pyridin-3-amine is a heterocyclic compound with the molecular formula C6H4BrN3S It is characterized by a fused ring system consisting of an isothiazole and a pyridine ring, with a bromine atom at the 5-position and an amine group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-5-bromopyridine with sulfur and a suitable oxidizing agent to form the isothiazole ring. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the cyclization process .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the laboratory-scale procedures. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification of the final product may involve recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Bromoisothiazolo[3,4-b]pyridin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromoisothiazolo[3,4-b]pyridin-3-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to altered cellular processes. The exact pathways depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

  • 5-Bromo-1H-pyrazolo[3,4-b]pyridin-3-amine
  • 5-Bromo-2-methylpyridin-3-amine
  • 5-Bromo-1H-pyrazolo[3,4-d]pyrimidin-3-amine

Comparison: 5-Bromoisothiazolo[3,4-b]pyridin-3-amine is unique due to the presence of the isothiazole ring fused with the pyridine ring, which imparts distinct electronic and steric properties. This structural uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Properties

IUPAC Name

5-bromo-[1,2]thiazolo[3,4-b]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3S/c7-3-1-4-5(8)11-10-6(4)9-2-3/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWJZKJHJNGWRNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NSC(=C21)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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